3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a fluorine atom, a phenylpiperazine moiety, and a benzenesulfonamide group
Mechanism of Action
Target of action
Many compounds with a piperazine moiety, like “3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide”, are known to interact with various neurotransmitter receptors in the nervous system, particularly serotonin and dopamine receptors .
Mode of action
The interaction of these compounds with their targets often involves binding to the receptor, which can either enhance or inhibit the receptor’s activity. This can lead to changes in neural signaling and ultimately influence physiological processes .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets serotonin receptors, it could influence the serotonin signaling pathway, which plays a role in mood regulation, sleep, and other functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on various factors, including its chemical structure and the characteristics of the organism it’s administered to. Unfortunately, without specific studies on this compound, it’s difficult to provide detailed information .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound enhances serotonin receptor activity, it could lead to increased serotonin signaling and potentially produce effects like mood elevation .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, certain substances might enhance or inhibit the compound’s activity, while extreme pH or temperature could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the phenylpiperazine intermediate: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the fluorine atom: This step often involves the use of N-fluorobenzenesulfonimide as a fluorinating agent.
Coupling reactions: The final step involves coupling the phenylpiperazine intermediate with a benzenesulfonamide derivative under suitable conditions, such as using Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its pharmacological properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for pharmaceutical development.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, investigated for its acetylcholinesterase inhibitory activity.
N-fluorobenzenesulfonimide: Used as a fluorinating agent in the synthesis of various fluorinated compounds.
Uniqueness
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a fluorine atom, phenylpiperazine, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-16-5-4-8-18(15-16)25(23,24)20-9-10-21-11-13-22(14-12-21)17-6-2-1-3-7-17/h1-8,15,20H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDMPMLAXYBTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.